molecular formula C9H10FNO B12163808 N-(3-fluorophenyl)propanamide CAS No. 132118-39-9

N-(3-fluorophenyl)propanamide

Cat. No.: B12163808
CAS No.: 132118-39-9
M. Wt: 167.18 g/mol
InChI Key: GEUFVUSVQMPOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-(3-fluorophenyl)- is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a 3-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired amide.

Industrial Production Methods

Industrial production of Propanamide, N-(3-fluorophenyl)- typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(3-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluorobenzoic acid.

    Reduction: Formation of N-(3-fluorophenyl)propan-1-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Propanamide, N-(3-fluorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(3-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(4-fluorophenyl)-
  • Propanamide, N-(2-fluorophenyl)-
  • Propanamide, N-(3-chlorophenyl)-

Uniqueness

Propanamide, N-(3-fluorophenyl)- is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUFVUSVQMPOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307491
Record name N-(3-Fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-39-9
Record name N-(3-Fluorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132118-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.